Cas no 2228508-37-8 (3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol)

3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol
- 3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol
- EN300-1731741
- 2228508-37-8
-
- インチ: 1S/C11H17NOS/c1-2-9-3-6-14-10(9)7-11(13)4-5-12-8-11/h3,6,12-13H,2,4-5,7-8H2,1H3
- InChIKey: BWYDMVYOPHRVDC-UHFFFAOYSA-N
- SMILES: S1C=CC(CC)=C1CC1(CNCC1)O
計算された属性
- 精确分子量: 211.10308534g/mol
- 同位素质量: 211.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.5Ų
- XLogP3: 1.6
3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1731741-0.05g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 0.05g |
$1428.0 | 2023-09-20 | ||
Enamine | EN300-1731741-2.5g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 2.5g |
$3332.0 | 2023-09-20 | ||
Enamine | EN300-1731741-5.0g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1731741-10.0g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1731741-1.0g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1731741-5g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 5g |
$4930.0 | 2023-09-20 | ||
Enamine | EN300-1731741-0.25g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 0.25g |
$1564.0 | 2023-09-20 | ||
Enamine | EN300-1731741-0.5g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 0.5g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1731741-1g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 1g |
$1701.0 | 2023-09-20 | ||
Enamine | EN300-1731741-0.1g |
3-[(3-ethylthiophen-2-yl)methyl]pyrrolidin-3-ol |
2228508-37-8 | 0.1g |
$1496.0 | 2023-09-20 |
3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-olに関する追加情報
Introduction to 3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol (CAS No: 2228508-37-8)
3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol, identified by the chemical identifier CAS No: 2228508-37-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyrrolidinyl core linked to an ethylthiophenyl group, has garnered attention due to its structural complexity and potential biological activities. The pyrrolidin-3-ol moiety, a prominent scaffold in drug discovery, is known for its role in modulating various biological pathways, while the thiophene ring enhances lipophilicity and metabolic stability, making it a valuable candidate for further exploration.
The synthesis and characterization of 3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol involve sophisticated organic transformations that highlight the intersection of synthetic chemistry and medicinal chemistry. The introduction of the ethylthiophenyl group at the 3-position of the pyrrolidine ring introduces a unique electronic and steric environment that can influence binding interactions with biological targets. This compound's structural features make it a promising candidate for developing novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and inflammatory diseases.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic and pharmacodynamic properties of 3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol. Molecular docking studies have revealed potential binding affinities with enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to interact with these targets suggests its utility as a lead compound for further derivatization and optimization.
In parallel, experimental investigations have begun to elucidate the metabolic pathways and toxicological profiles of this molecule. Preliminary data indicate that 3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol undergoes biotransformation via cytochrome P450-mediated oxidation, leading to the formation of metabolites that can be further studied for their bioactivity. These findings are crucial for understanding the compound's safety profile and for designing clinical trials that account for potential side effects.
The integration of traditional synthetic methodologies with modern biocatalytic approaches has also been explored in the development of 3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol. Enzyme-mediated reactions have provided a more sustainable route to this compound, reducing reliance on harsh chemical conditions and minimizing waste generation. Such green chemistry principles are increasingly important in pharmaceutical research, aligning with global efforts to promote environmental sustainability.
Furthermore, the role of 3-(3-ethylthiophen-2-yl)methylpyrrolidin-3-ol in modulating inflammatory responses has been investigated through in vitro assays. Studies have demonstrated its ability to inhibit key pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's dual functionality—combining a pyrrolidinyl scaffold with an ethylthiophenyl group—appears to contribute to its anti-inflammatory properties by interfering with signaling pathways involving nuclear factor kappa B (NFκB).
The development of novel drug candidates like 3-(3-ethylthiophen-2-ytl)methylpyrrolidin-l-l ol is not without challenges. Issues such as solubility, bioavailability, and off-target effects must be carefully addressed during optimization. However, the growing body of research supporting the biological relevance of this compound provides a strong foundation for future development. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
As computational methods continue to evolve, so too does our ability to predict and validate the biological activity of molecules like CAS No: 2228508-l 37-l8. High-throughput virtual screening (HTVS) has accelerated the identification of promising scaffolds, while machine learning algorithms are being employed to refine pharmacokinetic models. These advancements underscore the importance of interdisciplinary approaches in modern drug discovery.
In conclusion, l l-(l l -ethyI-thieno[2e[l]methyl)pyrroli-dln-l -ol represents a compelling example of how structural innovation can yield compounds with significant therapeutic potential. Its unique combination of chemical features positions it as a valuable asset in the quest for new treatments across multiple disease areas. Continued research into its synthesis, metabolism, and biological effects will further refine our understanding of its role in medicine and may lead to breakthroughs that benefit patients globally.
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